5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid
Description
Systematic IUPAC Name and Structural Interpretation
The systematic IUPAC name for this compound is 5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylic acid . This name reflects its structural components:
- A furan-2-carboxylic acid backbone (a five-membered aromatic oxygen-containing ring with a carboxylic acid group at position 2).
- A thiophen-3-yl substituent (a five-membered aromatic sulfur-containing ring) attached to position 5 of the furan ring.
- A methoxycarbonyl group (–COOCH3) at position 2 of the thiophene ring.
The structural formula can be represented as:
$$
\text{COOH-(C}4\text{H}2\text{O)-[C}4\text{H}2\text{S-(COOCH}_3\text{)]}
$$
This arrangement emphasizes the connectivity of the furan and thiophene rings, with functional groups positioned to satisfy IUPAC numbering rules.
Alternative Nomenclatures and Common Synonyms
The compound is referenced under multiple synonyms across chemical databases and vendor catalogs:
These variants highlight differences in punctuation, substituent ordering, and registry identifiers but refer to the same molecular structure.
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number for this compound is 241488-17-5 , universally recognized in chemical databases and commercial catalogs. Its molecular formula, C11H8O5S , is validated through the following breakdown:
| Component | Contribution to Formula |
|---|---|
| Furan ring | C4H3O2 |
| Thiophene ring | C4H3S |
| Methoxycarbonyl | C3H3O3 |
| Carboxylic acid | O2 |
Summing these contributions yields C11H8O5S , consistent with experimental data. The molecular weight is 252.24 g/mol , calculated as: $$ (12.01 \times 11) + (1.01 \times 8) + (16.00 \times 5) + (32.07 \times 1) = 252.24 \, \text{g/mol} $$ This matches values reported in PubChem and commercial specifications.
Properties
IUPAC Name |
5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENXSQRGGUCQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling via Suzuki-Miyaura Reaction
A plausible route involves coupling pre-functionalized furan and thiophene precursors using palladium-catalyzed cross-coupling:
Step 1: Synthesis of 3-Bromo-2-(methoxycarbonyl)thiophene
- Bromination of methyl thiophene-2-carboxylate at the 3-position using N-bromosuccinimide (NBS) under radical conditions.
- Reaction :
$$
\text{Thiophene-2-carboxylate} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{3-Bromo-thiophene-2-carboxylate}
$$
Step 2: Preparation of 5-Boronic Acid-Furan-2-carboxylic Acid
- Protection of furoic acid as a methyl ester, followed by borylation at the 5-position using bis(pinacolato)diboron and a palladium catalyst.
- Reaction :
$$
\text{Furan-2-carboxylic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl furoate} \xrightarrow{\text{B}2\text{Pin}2, \text{Pd}} \text{5-Boronate-furan-2-carboxylate}
$$
Step 3: Suzuki-Miyaura Coupling
- Coupling the thiophene bromide with the furan boronate under Pd(PPh₃)₄ catalysis:
$$
\text{3-Bromo-thiophene-2-carboxylate} + \text{5-Boronate-furan-2-carboxylate} \xrightarrow{\text{Pd, Base}} \text{5-(Thiophen-3-yl)furan-2-carboxylate}
$$ - Deprotection : Hydrolysis of the methyl ester on the furan using aqueous NaOH yields the final carboxylic acid.
Vilsmeier-Haack Cyclization for Thiophene Formation
This method constructs the thiophene ring from a diketone precursor, leveraging the Vilsmeier reagent (POCl₃/DMF):
Step 1: Synthesis of 1,4-Diketone Intermediate
- Condensation of furan-2-carboxylic acid with a β-ketoester (e.g., methyl 3-oxobutanoate) to form a diketone.
Step 2: Cyclization with Sulfur Source
- Treatment with phosphorus oxychloride and DMF generates the Vilsmeier reagent, facilitating cyclization with elemental sulfur:
$$
\text{Diketone} + \text{S} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{Thiophene derivative}
$$ - Esterification : The methoxycarbonyl group is introduced via esterification with methanol under acidic conditions.
Direct Esterification and Functionalization
A stepwise approach modifies pre-coupled furan-thiophene systems:
Step 1: Synthesis of 5-(3-Thienyl)furan-2-carboxylic Acid
- Ullmann coupling between 5-iodofuran-2-carboxylic acid and 3-thienylboronic acid using a copper catalyst.
Step 2: Esterification of Thiophene Carboxylic Acid
Comparative Analysis of Methods
Critical Considerations in Synthesis
- Protection-Deprotection Strategies : The carboxylic acid on the furan may require protection (e.g., as a methyl ester) during coupling to prevent side reactions.
- Regioselectivity : Thiophene bromination typically favors the 2- and 5-positions; directing groups (e.g., esters) may enhance 3-substitution.
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are optimal for Suzuki couplings, while CuI facilitates Ullmann reactions.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted thiophene and furan derivatives.
Scientific Research Applications
Chemistry
5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating more complex organic molecules. For instance:
- Oxidation Reactions: The compound can be oxidized to form carboxylic acids and other derivatives.
- Reduction Reactions: It can be reduced to generate alcohols.
- Substitution Reactions: The thienyl and furan rings allow for the formation of substituted derivatives that may exhibit enhanced properties or functionalities .
Biology
Research indicates that this compound possesses notable biological activities , including:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for further development in anti-inflammatory therapies .
Medicine
The compound is being explored for its role in drug development :
- Precursor for Active Pharmaceutical Ingredients (APIs): Its unique structure allows it to serve as a precursor in synthesizing biologically active compounds that may have therapeutic applications.
- Potential in Cancer Treatment: There are ongoing studies assessing its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the thienyl group significantly improved antibacterial activity, suggesting potential applications in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the modulation of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxycarbonyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid with structurally related furoic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:
Biological Activity
5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is a complex organic compound notable for its diverse biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉O₄S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The compound features a furoic acid backbone substituted with a thienyl moiety and a methoxycarbonyl group, which contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉O₄S |
| Molecular Weight | 252.24 g/mol |
| Functional Groups | Furoic acid, Thienyl, Methoxycarbonyl |
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Anticancer Potential : Preliminary investigations indicate that this compound may have anticancer properties, interacting with specific cellular pathways to inhibit cancer cell proliferation.
The biological effects of this compound are believed to be mediated through interactions with specific enzymes and receptors in the body. These interactions can modulate various signaling pathways, leading to its observed pharmacological effects. For instance, the compound may inhibit certain enzymes involved in inflammation or cancer progression.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism by which it could alleviate inflammation in vivo.
- Cancer Cell Proliferation Inhibition : In a recent study, this compound was shown to induce apoptosis in various cancer cell lines. Flow cytometry analysis confirmed increased rates of apoptosis compared to untreated controls.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Furoic Acid | Furan ring with a carboxylic acid | Simpler structure; lacks thienyl substitution |
| 3-Thienylacetic Acid | Thienyl moiety attached to acetic acid | More straightforward synthesis; fewer functional groups |
| Methoxycarbonylthienoate | Methoxycarbonyl group on thienyl | Similar functional group but different backbone |
Q & A
Q. What are the established synthetic routes for 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid, and what intermediates are critical?
The synthesis typically involves functionalization of thienyl and furoic acid precursors. A key intermediate is methyl 3-amino-2-thienylcarboxylate , which reacts with phosgene in dry toluene to form 2-methoxycarbonyl-3-thienylisocyanate . Subsequent reactions with nucleophiles (e.g., amines, alcohols) yield ureas or thioureas, which can be cyclized into heterocyclic systems (e.g., thiazolo[2,3-a]pyrimidines). Acid hydrolysis of ester groups or oxidation steps may finalize the synthesis.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR (¹H, ¹³C): To confirm the substitution pattern of the thienyl and furoic acid moieties.
- IR spectroscopy: Identifies carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹, carboxylic acid C=O at ~1680 cm⁻¹).
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation pathways.
- X-ray crystallography: Resolves crystal packing and molecular conformation, particularly for derivatives with biological activity .
Q. How can purity be ensured during synthesis?
Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) for intermediate purification. Final recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitor reactions via TLC and HPLC (>95% purity threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
- Temperature control: Lower temperatures (0–5°C) during phosgene reactions reduce side-product formation .
- Catalyst selection: Palladium-based catalysts improve coupling efficiency in furan-thiophene hybrid systems (e.g., Suzuki-Miyaura cross-coupling) .
- Stoichiometry adjustments: Use 1.2–1.5 equivalents of nucleophiles to drive reactions to completion.
Q. What mechanistic insights explain contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Steric hindrance: Bulky substituents on the thienyl ring slow nucleophilic attack, requiring longer reaction times.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps compared to toluene .
- Electronic effects: Electron-withdrawing groups (e.g., methoxycarbonyl) activate the thienyl ring for electrophilic substitutions but may deactivate it for nucleophilic additions .
Q. How does the electronic structure of the thienyl moiety influence its reactivity in cross-coupling reactions?
The methoxycarbonyl group is electron-withdrawing, polarizing the thienyl ring and directing electrophiles to the 5-position. Computational studies (DFT) show that this polarization stabilizes transition states in Pd-catalyzed couplings, improving regioselectivity. Experimental data from Pd-mediated alkoxycarbonylation reactions support this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
